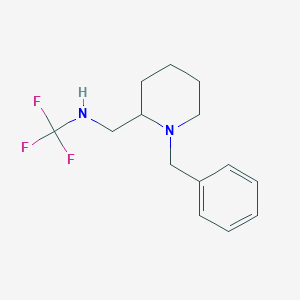
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the trifluoromethanamine group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where 1-benzylpiperidine reacts with trifluoromethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-benzylpiperidin-2-yl)methyl)urea
- N-((1-benzylpiperidin-2-yl)methyl)propan-2-amine
- N-(piperidine-4-yl)benzamide
Uniqueness
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C14H19F3N2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
N-[(1-benzylpiperidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)18-10-13-8-4-5-9-19(13)11-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
Clé InChI |
UEMXVBUOJKPHFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CNC(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















